(S)-2-(2-Methoxyethyl)azetidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(2-Methoxyethyl)azetidine hydrochloride is a chiral azetidine derivative. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds like aziridines . This compound is of interest in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Methoxyethyl)azetidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of (S)-2-(2-Methoxyethyl)amine with a suitable electrophile to form the azetidine ring . The reaction conditions often require the use of a base to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize microreactor technology to ensure precise control over reaction conditions, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2-Methoxyethyl)azetidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides and amines are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
(S)-2-(2-Methoxyethyl)azetidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of (S)-2-(2-Methoxyethyl)azetidine hydrochloride involves its interaction with specific molecular targets. The compound’s ring strain and unique reactivity allow it to participate in various biochemical pathways. It can act as a ligand, binding to enzymes or receptors and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing ring.
Aziridine: A three-membered nitrogen-containing ring with higher ring strain.
Pyrrolidine: A five-membered nitrogen-containing ring with less ring strain.
Uniqueness
(S)-2-(2-Methoxyethyl)azetidine hydrochloride is unique due to its specific chiral configuration and the presence of the methoxyethyl group. This configuration imparts distinct reactivity and potential biological activity compared to other azetidine derivatives .
Properties
Molecular Formula |
C6H14ClNO |
---|---|
Molecular Weight |
151.63 g/mol |
IUPAC Name |
(2S)-2-(2-methoxyethyl)azetidine;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-8-5-3-6-2-4-7-6;/h6-7H,2-5H2,1H3;1H/t6-;/m0./s1 |
InChI Key |
KLBDZKRAZLXDIS-RGMNGODLSA-N |
Isomeric SMILES |
COCC[C@@H]1CCN1.Cl |
Canonical SMILES |
COCCC1CCN1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.